REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([Cl:9])[N:3]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1.[OH2:16].Cl>C1(C)C=CC=CC=1>[Cl:9][C:4]1[N:3]=[C:2]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[N:7]=[C:6]([N:10]2[CH2:15][CH2:14][O:16][CH2:12][CH2:11]2)[CH:5]=1
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=N1)Cl)Cl
|
Name
|
|
Quantity
|
63 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
83 (± 3) °C
|
Type
|
CUSTOM
|
Details
|
Stir at 83±3° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
to the 125 mL addition funnel
|
Type
|
ADDITION
|
Details
|
Charge a nitrogen-
|
Type
|
CUSTOM
|
Details
|
flushed 500 mL round bottom 4-neck flask
|
Type
|
CUSTOM
|
Details
|
that equipped with a condenser
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
CUSTOM
|
Details
|
the progress of the reaction
|
Type
|
TEMPERATURE
|
Details
|
Cool to 30±3° C
|
Type
|
CUSTOM
|
Details
|
Separate the phases
|
Type
|
WASH
|
Details
|
Wash the organic phase (top) twice with 200 mL (2×100 mL)
|
Type
|
TEMPERATURE
|
Details
|
of warm (30° C.) water
|
Type
|
CUSTOM
|
Details
|
Separate the phases after each wash
|
Type
|
CUSTOM
|
Details
|
back to the 500 mL reaction flask
|
Type
|
CUSTOM
|
Details
|
that equipped with a condenser
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
ADDITION
|
Details
|
thermocouple, 125 mL addition funnel, mechanical stirrer and nitrogen inlet/outlet
|
Type
|
STIRRING
|
Details
|
Stir
|
Type
|
TEMPERATURE
|
Details
|
Heat the solution to 53±3° C.
|
Type
|
STIRRING
|
Details
|
stir for 12-18 h
|
Duration
|
15 (± 3) h
|
Type
|
CUSTOM
|
Details
|
the progress of the reaction
|
Type
|
TEMPERATURE
|
Details
|
Cool to 22±3° C
|
Type
|
CUSTOM
|
Details
|
Separate the phases
|
Type
|
CUSTOM
|
Details
|
Transfer the aqueous (bottom) phase to a 500 mL round bottom 4-neck flask equipped with a cooling bath
|
Type
|
ADDITION
|
Details
|
thermocouple, addition funnel
|
Type
|
STIRRING
|
Details
|
Stir
|
Type
|
TEMPERATURE
|
Details
|
cool to 0±3° C
|
Type
|
ADDITION
|
Details
|
Add 85.0 g of 25% aqueous sodium hydroxide solution by drops over 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
maintaining a batch temperature of 10±10° C.
|
Type
|
ADDITION
|
Details
|
throughout the addition
|
Type
|
TEMPERATURE
|
Details
|
Warm to 20±3° C.
|
Type
|
STIRRING
|
Details
|
stir for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Isolate the solids
|
Type
|
FILTRATION
|
Details
|
by vacuum filtration
|
Type
|
WASH
|
Details
|
Wash the cake with 3×100 mL of water
|
Type
|
CUSTOM
|
Details
|
Dry the solids (55° C., 30 mbar) for 24 hours
|
Duration
|
24 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC(=N1)N1CCOCC1)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.9 g | |
YIELD: PERCENTYIELD | 91.9% | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |